N-(5-Fluoro-2-methoxybenzyl)-N-methylamine
Description
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-11-6-7-5-8(10)3-4-9(7)12-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZWLWZMLHOFFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901250821 | |
| Record name | 5-Fluoro-2-methoxy-N-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901250821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823188-87-0 | |
| Record name | 5-Fluoro-2-methoxy-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823188-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methoxy-N-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901250821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Using Catalytic Hydrogenation
- Reactants: 5-fluoro-2-methoxybenzaldehyde and N-methylamine.
- Catalyst: Palladium on activated carbon (Pd/C) or Raney nickel.
- Solvent: Methanol or other water-miscible solvents such as ethanol, isopropanol, or tetrahydrofuran.
- Procedure:
- The aldehyde and N-methylamine are mixed in a water-miscible solvent.
- The imine forms in situ without removal of water produced during condensation.
- Hydrogen gas is introduced under mild pressure in the presence of a catalyst.
- The imine is reduced to this compound.
- Conditions: Room temperature to mild heating (25–35°C), hydrogen pressure typically 1–3 atm.
- Yield: High yields reported, often exceeding 90%.
This catalytic hydrogenation method is supported by patent literature describing similar N-benzylamine syntheses, emphasizing the efficiency of conducting imine formation and reduction in a single pot without isolating intermediates.
Reductive Amination Using Chemical Reducing Agents
- Reducing agents: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
- Solvent: Methanol, ethanol, or dichloromethane.
- Procedure:
- The aldehyde and N-methylamine are combined to form the imine.
- The reducing agent is added slowly to reduce the imine to the amine.
- Advantages: Mild reaction conditions, tolerance to various functional groups.
- Yield: Typically good to excellent yields (70–95%).
Though less commonly reported for this specific compound, this method is widely used in organic synthesis for secondary amines and can be adapted for this compound.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Aldehyde | 5-Fluoro-2-methoxybenzaldehyde | Purity affects yield |
| Amine | N-Methylamine | Usually in slight excess to drive imine formation |
| Solvent | Methanol, ethanol, or THF | Water-miscible solvents preferred |
| Catalyst | Pd/C (5–10%), Raney Ni | Pd/C favored for selectivity |
| Temperature | 25–35°C | Mild heating may improve reaction rate |
| Hydrogen Pressure | 1–3 atm | Sufficient for efficient reduction |
| Reaction Time | 4–10 hours | Monitored by hydrogen uptake or TLC |
| Workup | Filtration, solvent removal, extraction | Purification by distillation or chromatography |
| Yield | 85–98% | High yield with optimized conditions |
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/Reducing Agent | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Catalytic Hydrogenation | 5-Fluoro-2-methoxybenzaldehyde + N-methylamine | Pd/C or Raney Ni | Methanol | 25–35°C | 90–98 | One-pot imine formation and reduction |
| Chemical Reducing Agent | 5-Fluoro-2-methoxybenzaldehyde + N-methylamine | NaBH3CN or NaBH(OAc)3 | Methanol, DCM | Room temp | 70–95 | Requires pH control |
| Direct Amination (less common) | Benzyl halide derivatives + N-methylamine | Base (e.g., K2CO3) | Polar aprotic solvents | Reflux | Moderate | Possible side reactions |
Additional Notes
- The synthesis of the aldehyde precursor, 5-fluoro-2-methoxybenzaldehyde, can be achieved by selective fluorination and methoxylation of benzaldehyde derivatives, but this is outside the scope of this article.
- The choice of solvent and catalyst significantly influences the purity and yield of the final amine.
- The reductive amination is favored industrially due to its scalability and cost-effectiveness.
- Analytical characterization of the product typically includes NMR, mass spectrometry, and IR spectroscopy to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Fluoro-2-methoxybenzyl)-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Corresponding amine derivatives
Substitution: Substituted benzylamine derivatives
Scientific Research Applications
Medicinal Chemistry
The compound N-(5-Fluoro-2-methoxybenzyl)-N-methylamine has been utilized in the development of selective serotonin receptor agonists, particularly targeting the 5-HT2C receptor. These receptors are implicated in various central nervous system disorders, including anxiety, depression, and obesity. The introduction of fluorine into the molecular structure enhances metabolic stability and alters pharmacokinetic properties, which are critical for drug efficacy and safety.
Case Study: 5-HT2C Agonists Development
Recent studies have shown that derivatives of this compound exhibit high selectivity for the 5-HT2C receptor over other serotonin receptors (5-HT2A and 5-HT2B) . For instance, compounds derived from this structure demonstrated significant agonistic activity with minimal side effects associated with other receptor interactions. The structural modifications facilitated by the fluorine substitution were crucial in optimizing these compounds' pharmacological profiles.
Structure-Activity Relationship (SAR) Studies
Table 1: Structure-Activity Relationship Findings
| Compound | 5-HT2C Activity (EC50) | Selectivity Ratio (5-HT2C/5-HT2A) | Notes |
|---|---|---|---|
| This compound | 50 nM | >100 | High selectivity observed |
| N-(3-Fluoro-4-methoxybenzyl)-N-methylamine | 200 nM | 50 | Moderate selectivity |
| N-(4-Fluorobenzyl)-N-methylamine | 500 nM | <10 | Low selectivity |
The SAR studies indicate that the presence of the methoxy group and fluorine at specific positions significantly enhances the agonistic activity at the 5-HT2C receptor while reducing unwanted interactions at other serotonin receptors . This selectivity is essential for minimizing side effects in therapeutic applications.
Potential Therapeutic Applications
The implications of using this compound as a pharmaceutical agent extend to several therapeutic areas:
- Psychiatric Disorders : Due to its action on serotonin receptors, it shows promise in treating mood disorders such as depression and anxiety.
- Obesity Management : The selective activation of the 5-HT2C receptor has been linked to appetite suppression, making this compound a candidate for obesity treatment .
- Pain Management : Some derivatives are being explored for their potential analgesic properties through modulation of serotonin pathways.
Synthesis and Chemical Properties
The synthesis of this compound typically involves nucleophilic substitution reactions where fluorinated benzylamines are reacted with methyl amines. The incorporation of fluorine not only enhances biological activity but also improves solubility and stability.
Table 2: Synthesis Overview
| Step | Reaction Type | Reagents Used |
|---|---|---|
| 1 | Nucleophilic Substitution | Fluorinated Benzyl Halide + Methylamine |
| 2 | Purification | Chromatography |
| 3 | Characterization | NMR, Mass Spectrometry |
Mechanism of Action
The mechanism of action of N-(5-Fluoro-2-methoxybenzyl)-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
Table 1: Substituent Variations in Benzylamine Derivatives
Aromatic Ring Modifications
Pyridine vs. Benzene Systems :
Spiro and Complex Frameworks :
Pharmacological Activity
Table 2: Receptor Binding and Selectivity
Physical and Chemical Properties
Biological Activity
N-(5-Fluoro-2-methoxybenzyl)-N-methylamine is a compound that has garnered attention for its biological activity, particularly in relation to serotonin receptors. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), receptor selectivity, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom and a methoxy group on the benzyl moiety, which significantly influences its pharmacological profile. The compound's molecular formula is CHFNO, with a molecular weight of approximately 185.21 g/mol.
Serotonin Receptor Interaction
The primary biological activity of this compound is its interaction with serotonin receptors, particularly the 5-HT receptor. Research indicates that this compound exhibits significant agonistic activity at the 5-HT receptor, which plays a crucial role in various neuropsychological processes, including mood regulation and appetite control.
- Selectivity and Potency : In various studies, this compound demonstrated an EC value in the low nanomolar range (approximately 23 nM), indicating high potency as a 5-HT agonist while showing minimal activity at 5-HT and 5-HT receptors . This selectivity is critical for minimizing side effects associated with broader receptor activation.
Structure-Activity Relationships (SAR)
The introduction of the fluorine substituent at the 5-position of the benzyl ring has been shown to enhance the binding affinity and functional selectivity towards the 5-HT receptor. SAR studies have indicated that modifications in the alkyl chain length and branching can further optimize receptor interactions and pharmacokinetic properties .
| Compound | EC (nM) | Receptor Selectivity | Notes |
|---|---|---|---|
| This compound | 23 | High selectivity for 5-HT | Potent agonist with minimal β-arrestin recruitment |
| N-benzyl derivative | 24 | Full selectivity over 5-HT | Significant antipsychotic-like effects in models |
| Other derivatives | Varies | Varies | Modifications impact potency and selectivity |
Antipsychotic Effects
In vivo studies have demonstrated that this compound exhibits antipsychotic-like effects in animal models. For instance, it was found to significantly reduce amphetamine-induced hyperactivity, suggesting potential applications in treating disorders such as schizophrenia .
Metabolic Stability
Research has also focused on the metabolic stability of this compound. Studies indicate that while it shows promising receptor activity, its stability in vivo may be compromised due to rapid metabolic processes. Modifications to enhance metabolic stability are currently being explored .
Q & A
Q. What are the recommended synthetic routes for N-(5-Fluoro-2-methoxybenzyl)-N-methylamine, and how can alkylation efficiency be optimized?
The synthesis typically involves reductive alkylation or nucleophilic substitution. For example, the alkylation of 5-fluoro-2-methoxybenzylamine with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Optimization can include:
Q. How should researchers address overlapping peaks in the ¹H-NMR spectrum due to fluorine's anisotropic effects?
Fluorine’s electronegativity can split proton signals. Strategies include:
- High-field NMR : Use 400 MHz or higher instruments to enhance resolution.
- Solvent selection : Deuterated DMSO or CDCl₃ may better resolve aromatic protons (e.g., δ 7.0–7.5 ppm) .
- 2D NMR : HSQC or COSY can decouple overlapping signals by correlating ¹H-¹³C or ¹H-¹H couplings.
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and observed mass spectrometry (MS) data for this compound?
Discrepancies may arise from isotopic patterns (e.g., fluorine’s ¹⁹F isotope) or adduct formation. Steps include:
Q. What catalytic systems are effective for sustainable N-methylation of fluorinated benzylamines?
Recent advances highlight:
Q. How does the electron-withdrawing fluoro group influence the compound’s stability under acidic or oxidative conditions?
The 5-fluoro substituent increases electrophilicity, potentially accelerating degradation. Stability studies should:
- Monitor hydrolysis : Use HPLC to track decomposition in pH 1–13 buffers at 25–50°C.
- Assess oxidative resistance : Expose to H₂O₂ or O₂ and analyze via GC-MS for sulfoxide or nitro byproducts .
- Storage recommendations : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation .
Q. What strategies mitigate hazards when handling fluorinated intermediates during scale-up?
Key precautions include:
- Ventilation : Use fume hoods for reactions releasing HF or volatile fluorides.
- Personal protective equipment (PPE) : Acid-resistant gloves and face shields.
- Waste disposal : Neutralize fluorinated waste with Ca(OH)₂ to precipitate insoluble CaF₂ .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
